molecular formula C8H16ClNO4S B13200864 tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate

tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate

Cat. No.: B13200864
M. Wt: 257.74 g/mol
InChI Key: SHJMZMDHFQHUNT-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate involves several steps:

    tert-Butyl acetate: is reacted with in the presence of to form tert-butyl acetate anion.

    2-chloroethanol: is added to the reaction mixture and stirred to form tert-butyl 2-hydroxyethyl acetate.

  • The reaction mixture is cooled, and sulfur trioxide is added to form tert-butyl 2-hydroxyethyl sulfate.
  • Thionyl chloride: is added to the reaction mixture to form tert-butyl 2-chloroethyl sulfate.

    Triethylamine: is added to neutralize the excess thionyl chloride.

    Magnesium: is added to form a Grignard reagent.

    Carbon dioxide: is bubbled through the reaction mixture to form tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate.

  • The reaction mixture is quenched with water, and the product is extracted with ethyl ether .

Chemical Reactions Analysis

tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate undergoes various chemical reactions, including:

    Substitution reactions: The chlorosulfonyl group can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction under specific conditions.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases.

Common reagents used in these reactions include sodium hydride , sulfur trioxide , thionyl chloride , and triethylamine . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate depends on its intended use. As a reagent in chemical reactions, it reacts with other compounds through its chlorosulfonyl and carbamate groups. These reactions often involve nucleophilic substitution or addition-elimination mechanisms.

Comparison with Similar Compounds

tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate can be compared with similar compounds such as:

These compounds share similar reactivity due to the presence of the chlorosulfonyl group but differ in their specific applications and reactivity profiles.

Properties

Molecular Formula

C8H16ClNO4S

Molecular Weight

257.74 g/mol

IUPAC Name

tert-butyl N-(2-chlorosulfonylethyl)-N-methylcarbamate

InChI

InChI=1S/C8H16ClNO4S/c1-8(2,3)14-7(11)10(4)5-6-15(9,12)13/h5-6H2,1-4H3

InChI Key

SHJMZMDHFQHUNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCS(=O)(=O)Cl

Origin of Product

United States

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